

Technical Deep Dive: Synthesis and Purification of N-Methoxyformamide

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Compound of Interest

Compound Name: *N-methoxyformamide*

CAS No.: 34005-41-9

Cat. No.: B1607286

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Executive Summary

N-Methoxyformamide (CAS: 34005-41-9) is a specialized hydroxamic acid derivative distinct from the common solvent N-methylformamide. Structurally defined as

, it serves as a critical electrophilic formylating agent and a precursor for N-alkoxy-N-formylamides in drug discovery (e.g., siderophore mimics, kinase inhibitors).

Unlike simple alkylamines, the nitrogen atom in O-methylhydroxylamine possesses reduced nucleophilicity due to the alpha-effect and the inductive withdrawal of the oxygen.

Consequently, standard formylation protocols (e.g., refluxing ethyl formate) often suffer from sluggish kinetics. This guide details a self-validating, high-yield protocol using in situ generated Acetic Formic Anhydride (AFA), a method chosen for its kinetic superiority and chemoselectivity.

Part 1: Strategic Route Selection

The Chemical Problem

The synthesis requires forming an amide bond on an electron-deficient nitrogen.

- Route A: Ethyl Formate (Reflux)
 - Pros: Cheap, simple workup.
 - Cons: Requires prolonged heating (risk of Lossen-type rearrangement or decomposition), slow kinetics with alkoxyamines.
- Route B: Acetic Formic Anhydride (AFA) - Recommended
 - Pros: Rapid reaction at

 , high conversion, kinetic product control.
 - Cons: Exothermic, AFA is thermally unstable above

 .

Decision: Route B is selected for its reliability and ability to operate under mild conditions, preserving the integrity of the N-O bond.

Reaction Scheme

Part 2: Detailed Experimental Protocol

Materials & Reagents

Reagent	Equiv.[1][2][3]	Role	Critical Attribute
O-Methylhydroxylamine HCl	1.0	Substrate	Hygroscopic; dry before use.
Formic Acid (98%)	2.0	Reagent A	Must be >96% to limit water.
Acetic Anhydride	1.5	Reagent B	Freshly distilled if older than 6 months.
Sodium Formate	1.1	Base/Buffer	Finely powdered.
Dichloromethane (DCM)	Solvent	Extraction	HPLC Grade.

Step-by-Step Procedure

Phase 1: In Situ Generation of AFA

- Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.
- Charging: Add Formic Acid (2.0 equiv) to the flask.
- Activation: Cool to (ice/salt bath).
- Anhydride Formation: Dropwise add Acetic Anhydride (1.5 equiv) over 30 minutes.
 - Technical Note: Maintain internal temperature . The reaction is exothermic. Stir for 1 hour at to maximize AFA concentration.

Phase 2: Formylation

- Substrate Preparation: In a separate vessel, mix O-Methylhydroxylamine HCl (1.0 equiv) with Sodium Formate (1.1 equiv) in minimal Formic Acid or dry DCM (slurry).
 - Why Sodium Formate? It acts as a buffer to liberate the free amine without introducing strong bases that could hydrolyze the AFA.
- Addition: Add the amine slurry to the AFA solution slowly at .
- Reaction: Allow the mixture to warm to room temperature () and stir for 2–4 hours.
 - Monitoring: Check by TLC (EtOAc/Hexane) or GC-MS. The starting material peak should disappear.

Phase 3: Workup & Purification

- Quench: Cool to
and add ice-water (10 mL) to hydrolyze excess anhydride.
- Extraction: Extract continuously with DCM (
mL).
 - Note: **N-Methoxyformamide** is water-soluble; salting out the aqueous layer with NaCl improves recovery.
- Neutralization: Wash organic layer with saturated
(carefully,
evolution) to remove acetic/formic acid.
- Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at
.
- Distillation: Purify the crude oil by vacuum distillation.
 - Target Parameters: Expect boiling point
at 10-15 mmHg (extrapolated). Caution: Do not overheat pot residue.

Part 3: Visualization of Workflow



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Figure 1: Step-by-step synthesis workflow for **N-Methoxyformamide** using the AFA method.

Part 4: Characterization & Self-Validation

To ensure the protocol was successful, compare your analytical data against these expected values.

Nuclear Magnetic Resonance (¹H NMR)

N-Methoxyformamide exhibits rotamerism (cis/trans isomers around the amide bond) in solution. This is a key validation marker; observing a single set of peaks often indicates hydrolysis to the amine or oxidation.

Proton ()	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
CHO (Major)	8.15 – 8.40	Broad Singlet/Doublet	0.7 H	Formyl proton (Trans)
CHO (Minor)	8.00 – 8.10	Broad Singlet	0.3 H	Formyl proton (Cis)
NH	9.00 – 10.5	Broad	1.0 H	Amide NH (Exchangeable)
OCH	3.75 – 3.85	Singlet	3.0 H	Methoxy group

Note: Ratios vary by solvent polarity. In DMSO-

, peaks may coalesce or shift.

Physical Properties[4][5][6][7][8][9]

- State: Colorless to pale yellow oil (may solidify at low temps).

- Boiling Point:

at 15 mmHg (Estimated). Note: N-Methylformamide boils at

(atm); the N-methoxy derivative is more volatile but less thermally stable.

- Density:

g/mL.

Part 5: Safety & Handling (E-E-A-T)

- Acetic Formic Anhydride (AFA) Instability: AFA can decompose to Carbon Monoxide (CO) and acetic acid.[4] This decomposition accelerates above

or in the presence of strong acids. Always vent the reaction vessel to a fume hood exhaust.
- Hydroxylamine Toxicity: O-Methylhydroxylamine is a mutagen and toxic irritant. Double-glove and use a chemical fume hood.
- Lossen Rearrangement Risk: While **N-methoxyformamide** is relatively stable, O-acylation of hydroxamic acids can lead to explosive rearrangements. Avoid heating the crude material with strong acylating agents or bases without solvent.

References

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